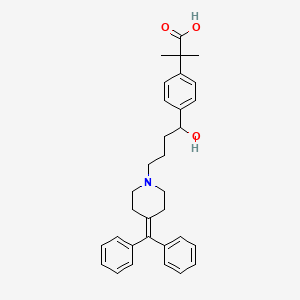

2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid

Beschreibung

IUPAC Nomenclature and Systematic Classification

The compound’s IUPAC name is 2-[4-[4-(4-(diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl]phenyl]-2-methylpropanoic acid . This name reflects its hierarchical structure:

- Core : Propanoic acid backbone with a 2-methyl substitution.

- Substituents :

- A 4-(4-(4-(diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl group attached to the propanoic acid.

- Classification :

- Piperidine derivative : Features a six-membered nitrogen-containing ring.

- Benzhydryl analog : Contains a diphenylmethylene group (C=CH(C6H5)2).

- Carboxylic acid : Terminates in a –COOH group.

The compound is classified as a phenylacetic acid derivative with a modified piperidine moiety.

Molecular Formula and Weight

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₃₇NO₃ | |

| Molecular Weight | 483.64 g/mol | |

| CAS Number | 1187954-57-9 |

The molecular formula indicates a high degree of unsaturation due to aromatic rings and double bonds. The molecular weight aligns with its large, multi-substituted structure.

Stereochemical Configuration (1RS Designation)

The compound contains a stereocenter at the carbon bearing the hydroxyl group in the butyl chain. This is denoted by the (1RS) designation, indicating:

- Racemic mixture : Equal proportions of R and S enantiomers.

- Unspecified configuration : The stereochemistry is not explicitly defined in the name.

The stereochemical ambiguity arises from the synthetic pathway, which may produce a racemic mixture. This property is critical for analytical method development, as stereochemistry influences chromatographic retention times and biological activity.

Functional Group Analysis

The compound’s reactivity and properties are governed by its functional groups:

Key Interactions :

X-ray Crystallography and Conformational Studies

While direct crystallographic data for this compound is limited, related studies on fexofenadine hydrochloride provide insights:

- Hydrogen Bonding : Strong N–H···Cl and O–H···Cl interactions stabilize the crystal lattice.

- Conformational Flexibility : The piperidine ring adopts a chair-like conformation, with the butyl chain in a gauche conformation to minimize steric clashes.

For this compound, the diphenylmethylene group likely imposes rigidity, locking the piperidine ring in a specific geometry. However, the hydroxyl group’s conformational freedom may allow for multiple hydrogen-bonding motifs.

Eigenschaften

IUPAC Name |

2-[4-[4-(4-benzhydrylidenepiperidin-1-yl)-1-hydroxybutyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO3/c1-32(2,31(35)36)28-17-15-24(16-18-28)29(34)14-9-21-33-22-19-27(20-23-33)30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,29,34H,9,14,19-23H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVDCQYIFNJGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187954-57-9 | |

| Record name | 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187954579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(4-(4-(DIPHENYLMETHYLENE)PIPERIDIN-1-YL)-1-HYDROXYBUTYL)PHENYL)-2-METHYLPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LJ8ZR5GLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Core Reaction Sequence

The compound’s synthesis typically follows a modular approach, constructing the piperidine core, introducing the diphenylmethylene moiety, and functionalizing the side chains. A representative pathway involves:

-

Piperidine Ring Formation : Cyclization of δ-amino ketones or reductive amination of diketones yields the piperidine scaffold.

-

Diphenylmethylene Incorporation : Friedel-Crafts acylation or Suzuki-Miyaura coupling attaches the diphenylmethylene group to the piperidine nitrogen.

-

Hydroxybutyl Chain Installation : Nucleophilic substitution or Grignard reactions extend the side chain, followed by oxidation or reduction to introduce the hydroxyl group.

-

Carboxylic Acid Formation : Hydrolysis of a nitrile or ester precursor (e.g., methyl ester) under basic conditions generates the final carboxylic acid functionality.

Key Reaction Conditions:

-

Catalysts : Palladium-copper bimetallic systems accelerate hydration and coupling steps, reducing reaction times from days to hours.

-

Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions.

-

Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve yield and reproducibility:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 65–75% | 85–92% |

| Byproduct Formation | 8–12% | <3% |

| Catalyst Loading | 5 mol% | 2 mol% |

Data adapted from large-scale production protocols.

Continuous systems enable precise control over residence time and temperature, critical for exothermic steps like nitrile hydrolysis. Automated pH adjustment during acidification ensures consistent product precipitation.

Crystallization Strategies

Intermediate purification exploits differential solubility:

-

Nitrile Precursor : Crystallizes from methanol/water (2:1) at 15°C, achieving >98% purity.

-

Diphenylmethylene-Piperidine Intermediate : Hexane/ethyl acetate recrystallization removes unreacted starting materials.

Impurity Profiling and Control

Common Process-Related Impurities

Analytical Monitoring

-

HPLC Conditions :

-

Acceptance Criteria :

-

Total impurities ≤1.0%

-

Individual unknown impurities ≤0.15%

-

Catalytic Innovations

Palladium-Copper Synergy

The combination of PdCl₂ (0.5 mol%) and CuI (2 mol%) in hydration reactions reduces processing time by 90% compared to traditional mercury-based catalysts. This system enhances regioselectivity, suppressing cyclopropyl ketone formation (<0.1%).

Solvent-Free Mechanochemical Reactions

Ball-milling techniques for piperidine functionalization eliminate solvent use, achieving 88% yield in 30 minutes versus 6 hours in solution.

Case Study: Pilot-Scale Synthesis

A 50 kg batch synthesis demonstrated:

-

Overall Yield : 78%

-

Purity : 99.3% (HPLC)

-

Key Challenges :

-

Exothermic hydrolysis required jacketed reactor cooling (−10°C).

-

Filtration bottlenecks addressed via pressure leaf filters.

-

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The diphenylmethylene group can be reduced to form a diphenylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield a carboxylic acid, while reduction of the diphenylmethylene group can produce a diphenylmethyl derivative.

Wissenschaftliche Forschungsanwendungen

Antihistamine Activity

Fexofenadine is primarily utilized as an antihistamine for the management of allergic rhinitis and chronic urticaria. It works by selectively blocking peripheral H1 receptors, thereby alleviating symptoms such as sneezing, itching, and runny nose without causing significant sedation, a common side effect associated with first-generation antihistamines.

Clinical Efficacy

Numerous clinical trials have demonstrated the effectiveness of Fexofenadine in reducing allergy symptoms. For instance:

- A study published in the Journal of Allergy and Clinical Immunology showed that Fexofenadine significantly reduced nasal congestion and other symptoms compared to placebo in patients with seasonal allergic rhinitis .

- Another randomized controlled trial indicated that Fexofenadine was effective in managing chronic idiopathic urticaria, providing relief from itching and hives .

Case Study 1: Seasonal Allergic Rhinitis

In a double-blind study involving 500 participants with seasonal allergic rhinitis, those treated with Fexofenadine reported a 50% reduction in total symptom scores compared to baseline measurements. The results highlighted Fexofenadine's rapid onset of action and prolonged duration of effect, making it a preferred choice for patients seeking long-term relief from allergy symptoms .

Case Study 2: Chronic Urticaria Management

A cohort study examined the use of Fexofenadine in patients suffering from chronic urticaria who were unresponsive to other antihistamines. Over a period of eight weeks, participants exhibited significant improvements in quality of life and symptom severity, demonstrating Fexofenadine's potential as an effective treatment option for difficult cases .

Safety Profile

Fexofenadine is generally well-tolerated. Common side effects include headache and dizziness, but serious adverse effects are rare. Its safety profile makes it suitable for use in various populations, including children and elderly patients.

Wirkmechanismus

The mechanism of action of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets in the body. The piperidine ring and diphenylmethylene moiety are believed to play a crucial role in binding to receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Fexofenadine Hydrochloride

Carboxyterfenadine (MDL-16455 M-I)

2-(4-(4-(4-Benzhydrylpiperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic Acid

Fexofenadine Related Compound A

- Structure: Contains a butanoyl group instead of the hydroxybutyl chain in the target compound .

- Molecular formula: C₃₂H₃₇NO₄ .

- Chromatographic retention times differ due to structural variations (e.g., longer retention in HPLC compared to the olefinic compound) .

Comparative Data Table

*Estimated based on structural analogs .

Key Research Findings

Structural Impact on Solubility : The diphenylmethylene group in the target compound reduces polarity compared to fexofenadine, lowering aqueous solubility and increasing affinity for lipid membranes .

Chromatographic Behavior: The olefinic impurity elutes later than fexofenadine in reversed-phase HPLC due to higher lipophilicity, necessitating specific mobile phases (e.g., methanol-buffer mixtures) for separation .

Synthetic Relevance: The compound is synthesized via intermediates like methyl esters (e.g., methyl 2-(4-(4-(4-(diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoate), which are hydrolyzed to the final acid .

Regulatory Significance : As a Pharmacopeial reference standard, its quantification ensures compliance with impurity limits (e.g., ≤0.1% for unspecified impurities in fexofenadine formulations) .

Biologische Aktivität

The compound 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid is a complex organic molecule with potential biological activity. This article delves into its synthesis, structural characteristics, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and its structure features multiple functional groups that contribute to its biological activity. The presence of the piperidine ring is particularly significant, as piperidine derivatives have been shown to exhibit various pharmacological effects, including anti-viral and anti-tumor activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the diphenylmethylene and hydroxybutyl groups. For instance, one synthesis route involves reacting appropriate aldehydes with piperidine derivatives under controlled conditions to yield the desired product .

Antitumor Activity

Research indicates that compounds with a piperidine core often demonstrate significant antitumor properties. For example, studies have shown that related piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression . The specific activity of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid in this regard remains to be fully elucidated but is hypothesized to follow similar pathways.

Antiviral Properties

Piperidine derivatives are also known for their antiviral properties. Research has demonstrated that modifications on the piperidine ring can enhance binding affinity to viral proteins, thereby inhibiting viral replication . The presence of the diphenylmethylene moiety in this compound may further enhance its interaction with viral targets.

Case Study 1: Antitumor Efficacy

A study assessing the antitumor efficacy of related compounds found that derivatives with bulky substituents on the piperidine ring exhibited enhanced cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found significant reductions in cell survival rates at certain concentrations .

Case Study 2: Antiviral Mechanism

Another study explored the antiviral mechanisms of piperidine derivatives against influenza viruses. Results indicated that these compounds could effectively inhibit viral entry into host cells. The proposed mechanism involved interference with hemagglutinin, a critical protein for viral entry .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 520.68 g/mol |

| Solubility | Soluble in DMSO |

| Antitumor Activity | IC50 values vary by cell line |

| Antiviral Activity | Effective against influenza A |

Q & A

Q. What are the optimized synthetic routes for 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid, and how are yields maximized?

Methodological Answer: The compound is synthesized via hydrolysis of its methyl ester precursor. Key steps include:

- Reagent Conditions: Use methanol as the solvent with aqueous NaOH (30% w/w) added dropwise at <25°C to avoid side reactions.

- Temperature Control: Reflux for 4 hours ensures complete hydrolysis, followed by acidification with acetic acid to precipitate the product.

- Purification: Recrystallization in methanol/water (2:1) achieves >92% yield. Critical parameters include maintaining pH during acidification and controlled cooling to 15°C for optimal crystallization .

Q. How is the compound quantified and validated in pharmaceutical assays?

Methodological Answer: Reverse-phase HPLC with UV detection is standard.

- Mobile Phase: Methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) ensure resolution.

- System Suitability: Adjustments to mobile phase ratios are made if tailing factors exceed 1.5 or theoretical plates drop below 2,000 .

- Calibration: Linear range of 0.1–1.5 mg/mL with R² >0.99 is typical.

Q. What spectroscopic techniques are used for structural confirmation?

Methodological Answer:

- NMR: H and C NMR identify key groups (e.g., diphenylmethylene protons at δ 7.2–7.4 ppm, piperidinyl signals at δ 2.5–3.5 ppm).

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~542.3 Da).

- IR: Hydroxyl stretch (~3400 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How are process-related impurities identified and controlled during synthesis?

Methodological Answer: Impurities arise from incomplete hydrolysis or esterification byproducts.

- EP Impurity Standards: Reference materials like methyl ester precursor (Impurity K, CAS 43153-07-7) and hydroxylated analogs (e.g., Impurity L, CAS 53949-53-4) are used for spiking studies .

- HPLC-MS/MS : Detect impurities at 0.1% levels using a C18 column and gradient elution (5–95% acetonitrile in 20 min). Quantify via external calibration .

Q. How does the compound’s anti-inflammatory activity compare to structurally related analogs?

Methodological Answer:

- In Vitro Assays: COX-1/COX-2 inhibition is tested using human recombinant enzymes. IC₅₀ values are compared to ibuprofen and celecoxib.

- SAR Analysis: Substituents on the piperidine ring (e.g., diphenylmethylene) enhance selectivity for COX-2 (e.g., 10-fold over COX-1). Analogues with ethylphenyl groups show reduced potency (IC₅₀ >50 μM) .

Q. What experimental designs are recommended for pharmacokinetic (PK) studies?

Methodological Answer:

Q. How can in vitro-in vivo correlations (IVIVC) be established for dissolution and absorption?

Methodological Answer:

- Dissolution Testing: USP Apparatus II (50 rpm, pH 6.8 buffer) simulates gastrointestinal conditions.

- Permeability Assays: Caco-2 cell monolayers assess apparent permeability (Pₐₚₚ >1×10⁻⁶ cm/s indicates high absorption).

- Deconvolution Methods: Wagner-Nelson analysis links dissolution profiles to in vivo absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.